Lipophilicity (XLogP3) Advantage: 4-[Bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide Versus Dimethyl and Benzyl-Methyl Analogs
The target compound exhibits a computed XLogP3 of 3.6, which is 2.6 log units higher than the N,N-dimethyl analog (CAS 1020453-90-0, XLogP3 = 1.0) and 1.2 log units higher than the N-benzyl-N-methyl analog (CAS 1020454-24-3, XLogP3 = 2.4) [1][2]. This substantial lipophilicity increase, conferred by the two branched isobutyl groups, is expected to enhance passive membrane permeability and alter tissue distribution profiles relative to less lipophilic in-class comparators [1]. In the context of the sulfamoyl benzamide class, where target engagement often requires access to intracellular or membrane-buried binding sites, such a logP shift represents a quantifiable selection criterion for permeability-sensitive screening campaigns [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (PubChem 2.2 / XLogP3 3.0 algorithm) |
| Comparator Or Baseline | Dimethyl analog (CAS 1020453-90-0): XLogP3 = 1.0; Benzyl(methyl) analog (CAS 1020454-24-3): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +2.6 vs. dimethyl analog; ΔXLogP3 = +1.2 vs. benzyl(methyl) analog |
| Conditions | Computed by XLogP3 3.0 algorithm; values sourced from PubChem and Kuujia computed property listings |
Why This Matters
For procurement decisions in permeability-sensitive assay cascades (e.g., cellular target engagement, Caco-2 screening, CNS penetration models), a 1.2–2.6 log-unit lipophilicity advantage over the nearest purchasable analogs justifies selecting this specific compound rather than a cheaper, less lipophilic alternative.
- [1] PubChem Compound Summary, CID 25284313. Computed Property: XLogP3-AA = 3.6. https://pubchem.ncbi.nlm.nih.gov/compound/25284313 (accessed 2026-04-29). View Source
- [2] Kuujia Product Page, CAS 1020453-90-0, N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide. Computed Property: XLogP3 = 1.0. https://www.kuujia.com/cas-1020453-90-0.html (accessed 2026-04-29). View Source
- [3] Zaigham ZH et al. RSC Adv. 2023;13(30):20909-20915. Demonstrates that sulfamoyl benzamide derivatives engage intracellular h-NTPDase targets with structure-dependent potency. DOI: 10.1039/d3ra03874b. View Source
